molecular formula C3H6N2O4 B14010102 Methyl methyl(nitro)carbamate CAS No. 14442-54-7

Methyl methyl(nitro)carbamate

Cat. No.: B14010102
CAS No.: 14442-54-7
M. Wt: 134.09 g/mol
InChI Key: SCASXMBTFPUSSI-UHFFFAOYSA-N
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Description

Methyl methyl(nitro)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial applications, including as pesticides, pharmaceuticals, and polymers

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methyl(nitro)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate. The reaction is as follows:

CO(NH2)2+CH3OHCH3OC(O)NH2+NH3\text{CO(NH}_2\text{)}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OC(O)NH}_2 + \text{NH}_3 CO(NH2​)2​+CH3​OH→CH3​OC(O)NH2​+NH3​

Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate. The reaction conditions typically require a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to minimize by-products and maximize yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl methyl(nitro)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product distribution .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may produce nitro derivatives, while reduction can yield amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

Methyl methyl(nitro)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl methyl(nitro)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes, leading to altered biochemical pathways. The nitro group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl methyl(nitro)carbamate include other carbamates such as ethyl carbamate, phenyl carbamate, and dimethyl carbamate. These compounds share similar structural features but differ in their specific functional groups and chemical properties .

Uniqueness

This compound is unique due to its nitro group, which imparts distinct reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations and interactions that are not possible with other carbamates. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

14442-54-7

Molecular Formula

C3H6N2O4

Molecular Weight

134.09 g/mol

IUPAC Name

methyl N-methyl-N-nitrocarbamate

InChI

InChI=1S/C3H6N2O4/c1-4(5(7)8)3(6)9-2/h1-2H3

InChI Key

SCASXMBTFPUSSI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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